Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Overview
Description
“Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 g/mol .
Synthesis Analysis
The synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H
. The compound has a complex structure with a bicyclic ring system. Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.63 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 177.0556563 g/mol . The topological polar surface area is 38.3 Ų, and it has 11 heavy atoms . The compound has a formal charge of 0 .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has been a subject of interest in chemical synthesis, particularly in the context of creating 2-azabicyclo[2.1.1]hexanes. Stevens and Kimpe (1996) demonstrated the synthesis of 2-azabicyclo[2.1.1]hexanes using imination and subsequent reductive cyclization (Stevens & Kimpe, 1996).
- Additionally, Liao et al. (2016) developed a batchwise multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which is closely related to the compound , using an intramolecular displacement to form the bicyclic ring system (Liao et al., 2016).
Potential Applications in Neuroprotection
- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane-5-carboxylate, a compound similar to the one , has been investigated for its potential as a neuroprotective drug. Yu et al. (2003) explored its biodistribution, finding that it crossed the brain-blood barrier and accumulated in various brain regions (Yu et al., 2003).
Exploring Derivative Compounds
- The exploration of derivatives of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has been a significant area of research. For instance, Malpass et al. (2003) worked on modifying the 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system, which has implications for the development of novel compounds with potential biological activity (Malpass et al., 2003).
Broader Chemical Research and Development
- The compound and its derivatives have also been featured in broader chemical research, such as the work by Molchanov et al. (2003) on the reaction of related carboxylates with iodinating agents, highlighting the versatility of these compounds in chemical transformations (Molchanov et al., 2003).
- Research by Ningsanont et al. (2003) on derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, another related compound, evaluated their antimalarial activities, indicating the potential of these structures in medicinal chemistry (Ningsanont et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZCUMKIYBLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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